molecular formula C20H19ClO3 B5722545 6-CHLORO-7-[(2,5-DIMETHYLPHENYL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE

6-CHLORO-7-[(2,5-DIMETHYLPHENYL)METHOXY]-4-ETHYL-2H-CHROMEN-2-ONE

Cat. No.: B5722545
M. Wt: 342.8 g/mol
InChI Key: OMPNAYNYJVYBLQ-UHFFFAOYSA-N
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Description

6-Chloro-7-[(2,5-dimethylphenyl)methoxy]-4-ethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones

Preparation Methods

The synthesis of 6-chloro-7-[(2,5-dimethylphenyl)methoxy]-4-ethyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-ethyl-2H-chromen-2-one and 2,5-dimethylphenol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the phenolic hydroxyl group of 2,5-dimethylphenol attacks the electrophilic carbon of the chromenone ring, resulting in the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

6-Chloro-7-[(2,5-dimethylphenyl)methoxy]-4-ethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols, leading to the formation of substituted products.

Scientific Research Applications

6-Chloro-7-[(2,5-dimethylphenyl)methoxy]-4-ethyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-chloro-7-[(2,5-dimethylphenyl)methoxy]-4-ethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways, leading to changes in cellular processes.

    Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

    Interfering with DNA/RNA: It can bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

6-Chloro-7-[(2,5-dimethylphenyl)methoxy]-4-ethyl-2H-chromen-2-one can be compared with other similar compounds, such as:

    6-Chloro-4-ethyl-2H-chromen-2-one: Lacks the methoxy and dimethylphenyl groups, resulting in different chemical and biological properties.

    7-[(2,5-Dimethylphenyl)methoxy]-4-ethyl-2H-chromen-2-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    6-Chloro-7-methoxy-4-ethyl-2H-chromen-2-one:

Properties

IUPAC Name

6-chloro-7-[(2,5-dimethylphenyl)methoxy]-4-ethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClO3/c1-4-14-8-20(22)24-18-10-19(17(21)9-16(14)18)23-11-15-7-12(2)5-6-13(15)3/h5-10H,4,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPNAYNYJVYBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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